6-Methoxypyrimidine-2(1H)-thione

Description

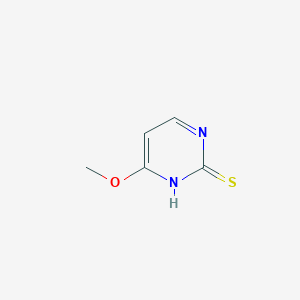

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEYHGLBPSPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613121 | |

| Record name | 6-Methoxypyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30020-46-3 | |

| Record name | 6-Methoxypyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Methoxypyrimidine 2 1h Thione Systems

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. In the case of 6-methoxypyrimidine-2(1H)-thione, the methoxy (B1213986) group at the C-6 position can potentially be displaced by a nucleophile.

While the methoxy group is typically a poor leaving group, its departure can be facilitated in pyrimidine systems. The high electron-withdrawing nature of the pyrimidine ring can stabilize the transition state of the nucleophilic aromatic substitution (SNAr) mechanism. For a successful substitution to occur, a potent nucleophile is often required.

An analogous compound, 2-amino-4-chloro-6-methoxypyrimidine, demonstrates the susceptibility of the C-4 and C-6 positions to nucleophilic substitution, where the chloro group serves as a good leaving group. nih.gov This suggests that if the methoxy group in this compound were converted into a better leaving group, such as a tosylate, or if the reaction were performed under forcing conditions with a strong nucleophile, substitution at the C-6 position could be achieved.

Common nucleophiles used in such reactions with pyrimidine systems include amines, alkoxides, and thiolates. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the nucleophile, and the specific substitution pattern of the pyrimidine ring.

Ring Transformation Reactions of Pyrimidine-2(1H)-thiones

Pyrimidine-2(1H)-thiones can undergo fascinating ring transformation reactions, where the initial pyrimidine ring is converted into a different heterocyclic system. These transformations are often initiated by the attack of a dinucleophile, which leads to ring opening and subsequent recyclization.

Hydrazinolysis of Substituted Pyrimidine-2(1H)-thiones

The reaction of pyrimidine-2(1H)-thiones with hydrazine (B178648) is a well-documented ring transformation reaction. masterorganicchemistry.comyoutube.com This process, known as hydrazinolysis, typically leads to the formation of pyrazole (B372694) or triazole derivatives. rsc.orgelsevierpure.com The reaction of 1,4,6-trimethylpyrimidine-2(1H)-thione with hydrazine hydrate, for instance, yields 3,5-dimethylpyrazole (B48361) and 4-amino-5-hydrazino-1,2,4-triazole-3-thiol as major products. rsc.org Another product that can be formed is 1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone, which is an intermediate that can further react to form 3,5-dimethylpyrazole and triaminoguanidine. rsc.org

The reaction pathway is influenced by the substituents on the pyrimidine ring and the reaction conditions. For example, 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione reacts with hydrazine to produce 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and (4-amino-5-mercapto-1,2,4-triazol-3-yl)acetohydrazide. elsevierpure.com Similarly, the hydrazinolysis of uracil (B121893) and thymine (B56734) derivatives leads to pyrazol-3-one and 5-methylpyrazol-3-one, respectively. researchgate.net

| Starting Pyrimidine-2(1H)-thione | Reagents | Major Products | Reference |

| 1,4,6-Trimethylpyrimidine-2(1H)-thione | Hydrazine hydrate | 3,5-Dimethylpyrazole, 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | rsc.org |

| 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione | Hydrazine | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol, (4-Amino-5-mercapto-1,2,4-triazol-3-yl)acetohydrazide | elsevierpure.com |

| Uracil derivatives | Hydrazine hydrate | Pyrazol-3-ones | researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Thiazolopyrimidines, Pyrimidopyrimidines)

Pyrimidine-2(1H)-thiones are excellent precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govmasterorganicchemistry.com Thiazolopyrimidines, for example, can be readily synthesized by the reaction of pyrimidine-2(1H)-thiones with α-halo ketones or α-halo esters. researchgate.net

A common method involves the reaction of a substituted pyrimidine-2(1H)-thione with ethyl bromoacetate (B1195939). nih.govmasterorganicchemistry.com This reaction proceeds via initial S-alkylation of the thione, followed by an intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine ring system. For instance, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidine-2(1H)-thiones react with ethyl bromoacetate in acetone (B3395972) to yield the corresponding 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. nih.govmasterorganicchemistry.com

The synthesis of other fused systems, such as pyrimido[2,1-b]benzothiazoles, has also been reported starting from pyrimidine-2(1H)-thiones. The versatility of the pyrimidine-2(1H)-thione core allows for the construction of a wide variety of fused heterocycles with potential biological activities.

| Starting Material | Reagent | Fused Heterocycle | Reference |

| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidine-2(1H)-thione | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | nih.govmasterorganicchemistry.com |

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bromomalononitrile | Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | researchgate.net |

Electrophilic Reactions on the Pyrimidine Ring

The pyrimidine ring, while generally electron-deficient, can undergo electrophilic substitution reactions, particularly when activated by electron-donating groups. The methoxy group at the C-6 position of this compound is an activating group and directs electrophilic attack to the C-5 position.

Common electrophilic substitution reactions include halogenation and nitration. masterorganicchemistry.comresearchgate.net The halogenation of pyrimidine derivatives, such as uracil, with reagents like N-halosuccinimides, typically occurs at the C-5 position. elsevierpure.com For instance, the oxidative halogenation of 6-methyluracil (B20015) with elemental halogens and an oxidizing agent yields 5-halo-6-methyluracil. nih.gov

Nitration of activated pyrimidines also proceeds at the C-5 position. The nitration of 2-substituted 4,6-dihydroxypyrimidines with concentrated sulfuric acid leads to the corresponding 5,5-dinitro derivatives, indicating the high reactivity of the C-5 position. nih.govsigmaaldrich.com It is therefore highly probable that this compound would undergo electrophilic substitution, such as nitration and halogenation, at the C-5 position.

| Pyrimidine Derivative | Electrophilic Reagent | Position of Substitution | Product | Reference |

| 6-Methyluracil | Elemental halogens / Oxidizing agent | C-5 | 5-Halo-6-methyluracil | nih.gov |

| Pyrimidine-based nucleosides | N-Halosuccinimides | C-5 | C-5 Halogenated nucleosides | elsevierpure.com |

| 2-Substituted 4,6-dihydroxypyrimidines | Concentrated H2SO4 / HNO3 | C-5 | 5,5-Dinitropyrimidines | nih.govsigmaaldrich.com |

Derivatization at the Sulfur Atom (S-Alkylation)

The exocyclic sulfur atom of pyrimidine-2(1H)-thiones is a soft nucleophile and readily undergoes reactions with electrophiles, particularly alkylating agents. S-alkylation is a common and facile derivatization for this class of compounds. researchgate.net This reaction is often the first step in the synthesis of more complex molecules, as the resulting 2-(alkylthio)pyrimidine is a versatile intermediate.

The S-alkylation is typically carried out by treating the pyrimidine-2(1H)-thione with an alkyl halide in the presence of a base. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and α-halo ketones. For example, the reaction of pyrimidinethione with ethyl chloroacetate (B1199739) or chloroacetyl chloride leads to the corresponding S-substituted products. nih.gov

The chemoselectivity of alkylation (S- versus N-alkylation) can sometimes be an issue, but S-alkylation is generally favored under neutral or basic conditions due to the higher nucleophilicity of the sulfur atom. However, factors such as the solvent, temperature, and the nature of the electrophile can influence the regioselectivity of the reaction.

| Pyrimidine-2(1H)-thione Derivative | Alkylating Agent | Product Type | Reference |

| Pyrimidinethione | Ethyl chloroacetate | S-substituted pyrimidine | nih.gov |

| Pyrimidinethione | Chloroacetyl chloride | S-substituted pyrimidine | |

| Thieno[2,3-d]-pyrimidine-2,4-dithiones | Various alkylating agents | S-glycosides and other S-substituted derivatives | researchgate.net |

Tautomerism in 6 Methoxypyrimidine 2 1h Thione and Analogous Thione Systems

Thione-Thiol Tautomeric Equilibrium

The phenomenon of tautomerism is a critical aspect of the chemistry of heterocyclic compounds containing a thioamide group, such as 6-Methoxypyrimidine-2(1H)-thione. This compound exists in a dynamic equilibrium between two tautomeric forms: the thione form (a lactam-like structure) and the thiol form (an aromatic, enol-like structure). This equilibrium, known as thione-thiol tautomerism, involves the migration of a proton from the nitrogen atom to the sulfur atom, accompanied by a rearrangement of the double bonds within the pyrimidine (B1678525) ring.

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond with the proton residing on the sulfur atom (S-H). researchgate.net In many analogous systems, such as 2-mercaptopyrimidines and 2-pyridinethiones, the equilibrium can be significantly influenced by various factors, often shifting predominantly towards one form. cdnsciencepub.comresearchgate.net Generally, the thiocarbonyl group is more polar and polarizable than a carbonyl group, which can make thione compounds more susceptible to tautomerization compared to their oxygen analogs. rsc.org Spectroscopic studies, particularly UV-VIS and NMR, are instrumental in studying this equilibrium by identifying the characteristic absorption bands or chemical shifts of each tautomer. cdnsciencepub.com

Conformational Analysis of Tautomeric Forms

The conformational analysis of pyrimidine derivatives is essential for understanding their three-dimensional structure and its influence on their chemical and biological properties. frontiersin.orgnih.gov The rigidity and flexibility of the molecular skeleton are key determinants in ligand-protein interactions. frontiersin.orgnih.gov For the tautomeric forms of this compound, the planar pyrimidine ring is the core structure. However, the orientation of substituents, like the methoxy (B1213986) group, and the exocyclic C=S or S-H groups can lead to different conformers.

Influence of Molecular Structure on Tautomeric Preferences

The position and electronic nature of substituents on the pyrimidine ring play a significant role in determining the position of the tautomeric equilibrium. In related heterocyclic systems, the addition of electron-withdrawing or electron-donating groups can stabilize or destabilize one tautomer over the other. For instance, studies on substituted 2-pyridinethione have shown that a chlorine substituent can significantly affect the relative energies of the tautomers, whereas a methyl group may not cause a substantial change. researchgate.net

In pyrimidine systems, attaching additional hydroxyl (OH) or thiol (SH) groups to the ring has been found to stabilize the dioxo or oxo-thione forms, respectively. nih.gov However, the substitution of a hydrogen atom with an S-methyl group, as in the case of S-methyl-2-thiouracil, does not appear to significantly alter the tautomeric equilibrium compared to its unsubstituted analog. nih.gov For this compound, the electron-donating nature of the methoxy group at the 6-position would be expected to influence the electron density of the pyrimidine ring, thereby affecting the relative stability of the thione and thiol forms.

Solvent-Dependent Tautomeric Shifts

The tautomeric equilibrium of pyrimidine thiones is highly sensitive to the surrounding solvent environment. cdnsciencepub.com The choice of solvent can dramatically shift the equilibrium towards either the thione or the thiol form. This is a critical consideration in spectroscopic analysis and reactivity studies. cdnsciencepub.comnih.gov

Generally, polar solvents tend to stabilize the more polar thione tautomer, while nonpolar solvents favor the less polar thiol form. cdnsciencepub.comresearchgate.netcdnsciencepub.com This rule is evident in studies of analogous 2-mercaptopyrimidines, where the equilibrium is shifted almost exclusively toward the thione form in polar, protic solvents like ethanol (B145695) and water. cdnsciencepub.com Conversely, in dilute solutions of nonpolar solvents such as cyclohexane, the thiol form is observed to predominate. cdnsciencepub.comcdnsciencepub.com The ability of the solvent to engage in hydrogen bonding is also a key factor, as proton-donating solvents can stabilize the thione form through interactions with the C=S group. cdnsciencepub.com

The following table summarizes the general effect of solvent polarity on the thione-thiol equilibrium for analogous pyrimidine thione systems.

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Thione | Stabilization of the polar thione form through hydrogen bonding and dipole-dipole interactions. cdnsciencepub.com |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Thione | Stabilization of the polar thione tautomer. cdnsciencepub.comnih.gov |

| Nonpolar (e.g., Cyclohexane, Dichloromethane) | Thiol | The less polar thiol form is favored in a nonpolar environment, especially in dilute solutions. cdnsciencepub.comcdnsciencepub.com |

Intermolecular Interactions Affecting Tautomeric Stability

In addition to solvent effects, intermolecular interactions, particularly self-association through hydrogen bonding, have a profound impact on tautomeric stability. cdnsciencepub.com In the solid state and in concentrated solutions, pyrimidine thiones often form hydrogen-bonded dimers. researchgate.net

Studies on 2-mercaptopyrimidines have shown that self-association strongly favors the thione tautomer. cdnsciencepub.comcdnsciencepub.com In these dimeric structures, the N-H and C=S groups of two separate molecules engage in intermolecular hydrogen bonding. This association effectively sequesters the proton on the nitrogen atom, preventing its transfer to the sulfur and thus stabilizing the thione form. cdnsciencepub.com Upon dilution in a nonpolar solvent, this monomer-dimer equilibrium shifts toward the monomeric species, which then allows the thione-thiol tautomeric equilibrium to be established, often favoring the thiol form. cdnsciencepub.com In the case of 4,6-diaminopyrimidine-2-thiolate derivatives, crystal structure analysis has revealed association into centrosymmetric dimers through N–H⋯N hydrogen-bonding interactions, which demonstrates the prevalence of such stabilizing forces. researchgate.net

Computational and Theoretical Investigations of 6 Methoxypyrimidine 2 1h Thione Structures

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of 6-Methoxypyrimidine-2(1H)-thione. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. Such studies are crucial for understanding the molecule's behavior, including its potential tautomeric forms—the thione (amide) and thiol (enol) isomers. The thione form is generally observed to be predominant in both neutral solutions and the solid state for related sulfur-containing triazoles. researchgate.net

Density Functional Theory (DFT) has become a primary method for investigating pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. jacsdirectory.com DFT is used to optimize the molecular geometry, predicting bond lengths and angles with high precision. jacsdirectory.comresearchgate.net For instance, in a study of a related dihydropyrimidine (B8664642), DFT calculations at the B3LYP/6-311G(d,p) level were used to establish its optimized structure. jacsdirectory.com

These calculations also yield crucial quantum chemical parameters that describe the molecule's reactivity and electronic nature. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov Time-dependent DFT (TD-DFT) is further employed to calculate and interpret electronic absorption spectra (UV-Vis), correlating electronic transitions with specific molecular orbital contributions. researchgate.netnih.gov

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.92 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.78 eV |

| Egap (LUMO-HOMO) | Energy gap | 4.14 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.71 Debye |

| SCF Energy | Self-Consistent Field Energy | -878.57 a.u. |

Data sourced from studies on related pyrimidine derivatives. jacsdirectory.commdpi.com

Ab initio methods, which are based on first principles without reliance on empirical data, are instrumental in studying the tautomerism of pyrimidine systems. acs.org For this compound, two primary tautomers exist: the thione form (with a C=S double bond and an N-H bond) and the thiol form (6-methoxy-2-mercaptopyrimidine, with a C-S-H single bond arrangement).

Theoretical studies on related heterocyclic compounds like 2-hydroxypyrimidine (B189755) and 2-thiouracil (B1096) derivatives use ab initio calculations to map the potential energy surface for proton transfer between the tautomeric forms. acs.org These calculations determine the relative energies and stabilities of each tautomer and the energy barrier for their interconversion. Such investigations have consistently shown that the thione/keto forms of these heterocycles are significantly more stable than their thiol/enol counterparts. researchgate.netacs.org This preference is a key factor in their structural and biological properties. researchgate.net

Molecular Modeling of Intermolecular Interactions

Molecular modeling is essential for understanding how molecules of this compound interact with each other in condensed phases. These non-covalent interactions, particularly hydrogen bonds, govern the compound's crystal packing, solubility, and other macroscopic properties. scispace.comnih.gov The thioamide functional group [-C(S)NH-] is a versatile moiety for forming robust hydrogen bonds. scispace.com

In the solid state, hydrogen bonding dictates the crystal engineering of pyrimidine thiones. scispace.com Studies on analogous compounds show that the N-H···S hydrogen bond is a highly effective and recurring motif. researchgate.net This interaction frequently leads to the formation of pseudo-centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. scispace.comresearchgate.net These dimers can then act as building blocks for more extended structures, such as one-dimensional chains or complex 3D networks. researchgate.net

The strength and geometry of these hydrogen bonds can be characterized by analyzing crystallographic data and visualized using tools like Hirshfeld surfaces. scispace.comresearchgate.net The analysis of electrostatic potentials on these surfaces helps correlate the computed interaction energies with the nature of the donor and acceptor sites. scispace.com While solid-state interactions are often well-defined, understanding these interactions in solution is more complex. However, the fundamental hydrogen-bonding capabilities identified in the solid state are expected to persist in solution, influencing solubility and interactions with other molecules. nih.gov

Table 2: Common Hydrogen Bonding Motifs in Pyrimidine-2(1H)-thione Derivatives

| Interaction Type | Description | Common Supramolecular Structure |

| N-H···S=C | A strong hydrogen bond between the amide proton (N-H) and the thione sulfur atom. | Forms centrosymmetric or pseudo-centrosymmetric dimers. scispace.comresearchgate.net |

| C-H···S | A weaker hydrogen bond involving a carbon-hydrogen bond as the donor. | Contributes to the overall stability of the crystal packing. |

| C-H···O | A weak interaction with the methoxy (B1213986) group's oxygen atom. | Can influence the conformation and packing of molecules. nih.gov |

Mechanistic Insights from Computational Studies

Computational studies offer deep mechanistic insights into the behavior of pyrimidine thiones. For example, research on related pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel used computational methods to understand their mode of action. rsc.org By modeling the adsorption of these molecules onto a metal surface, researchers could elucidate the role of different substituents on their inhibition efficiency. rsc.org Such studies correlate calculated quantum chemical parameters (like HOMO/LUMO energies and charge distribution) with the molecule's ability to adsorb to the surface and protect the metal, providing a clear mechanism at the molecular level. rsc.org These insights are invaluable for the rational design of molecules with specific functional properties. scispace.com

Coordination Chemistry and Ligand Properties of 6 Methoxypyrimidine 2 1h Thione Derivatives

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-2(1H)-thione ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for precise structural elucidation.

While specific studies on the synthesis and structural characterization of metal complexes of 6-Methoxypyrimidine-2(1H)-thione are not extensively documented in the reviewed literature, the behavior of analogous substituted pyrimidine-2-thiones provides a strong basis for predicting their coordination chemistry. For instance, complexes of 1-(phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione have been synthesized and characterized, revealing important insights into the coordination of this class of ligands researchgate.net. Similarly, studies on 4,6-dimethyl-2-mercaptopyrimidine and other derivatives have contributed to the understanding of their complexation with various metals researchgate.net.

Table 1: Representative Metal Complexes of Substituted Pyrimidine-2(1H)-thiones

| Ligand | Metal Salt | Resulting Complex Formula | Coordination Geometry | Reference |

| 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Cu(II), Mn(II), Ni(II), Co(II) salts | [M(L)₂(H₂O)₂] | Octahedral | researchgate.net |

| 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Zn(II), Cd(II), Pd(II) salts | [M(L)₂] | Square Planar | researchgate.net |

| 4,6-dimethyl-2-mercaptopyrimidine | Ru(II) precursor | [Ru(SpymMe₂)(dppb)(bipy)]PF₆ | Not specified | researchgate.net |

| Pyrimidine-2-thiol | Fe(III), Mo(IV) precursors | [Fe(L)₃]⁻, [Mo(L)₄] | Not specified | rsc.org |

Pyrimidine-2(1H)-thiones are versatile ligands capable of coordinating to metal ions in several ways. The most common coordination modes involve the sulfur atom of the thione group and one of the nitrogen atoms of the pyrimidine (B1678525) ring.

S-Monodentate Coordination: In many instances, the pyrimidine-2-thione ligand coordinates to the metal center solely through the exocyclic sulfur atom. This is particularly common when the nitrogen atoms are sterically hindered or when the reaction conditions favor sulfur coordination. For example, in some mercury(II) and silver(I) complexes, the pyrimidine-2-thione ligand acts as a monodentate ligand, coordinating through the sulfur atom researchgate.net.

N,S-Bidentate Chelation: A prevalent coordination mode is the formation of a chelate ring involving the sulfur atom and one of the ring nitrogen atoms, typically N1. This N,S-bidentate coordination leads to the formation of stable four-membered chelate rings. Spectroscopic data, such as changes in the ν(C=S) and ν(C=N) stretching frequencies in the IR spectrum, can provide evidence for this mode of coordination researchgate.net. X-ray crystallographic studies of complexes with related ligands, such as 6-amino-2-thiouracil, have confirmed bidentate chelation through the sulfur and a nitrogen atom mdpi.com.

Bridging Coordination: In polynuclear complexes, the pyrimidine-2-thione ligand can act as a bridging ligand, connecting two or more metal centers. This can occur through the sulfur atom bridging two metals or through a combination of N and S atoms coordinating to different metal ions.

Based on these established coordination patterns, it is anticipated that this compound would primarily exhibit S-monodentate and N,S-bidentate coordination modes, with the specific mode being dependent on the metal ion, its oxidation state, and the reaction conditions.

The coordination behavior of pyrimidine-2(1H)-thione ligands can be influenced by the oxidation state of the metal ion. Metals in higher oxidation states are generally harder acids and may show a greater affinity for the harder nitrogen donor atom, while softer metals in lower oxidation states are expected to have a stronger interaction with the soft sulfur donor atom.

For instance, studies with various transition metals have shown that pyrimidine-2-thione derivatives can form stable complexes with metals in different oxidation states, including +2 and +3. The geometry of the resulting complexes is also dependent on the metal's oxidation state and coordination number. For example, with divalent metal ions like Co(II), Ni(II), and Cu(II), octahedral geometries are often observed, whereas with Pd(II) and Zn(II), square planar or tetrahedral geometries are common researchgate.net. The nature of the metal-ligand bond in these complexes will have a significant electronic component that is sensitive to the metal's oxidation state.

Investigation of Linkage Isomerism in Metal-Pyrimidine-2(1H)-thione Complexes

Linkage isomerism is a phenomenon that can occur when a ligand has more than one potential donor atom, and it can coordinate to a metal center through different atoms. Pyrimidine-2(1H)-thione is an ambidentate ligand, as it possesses at least two different donor atoms: the exocyclic sulfur and the ring nitrogen atoms. This raises the possibility of linkage isomerism in its metal complexes.

While specific examples of linkage isomerism involving this compound have not been reported, the potential for such isomerism exists. A complex could, in principle, be formed where the ligand is coordinated through the sulfur atom (thioketo form) or through a nitrogen atom. The preference for one coordination mode over the other would be influenced by factors such as the hardness or softness of the metal ion (HSAB theory), steric effects, and the solvent used in the synthesis. For example, a ruthenium(II) complex with pyrimidine-2-thione has been noted in the context of linkage isomers, suggesting the accessibility of different coordination modes tandfonline.com. The investigation of such isomers would typically involve the use of spectroscopic techniques, particularly IR and NMR spectroscopy, to differentiate between the different coordination modes. In some cases, different linkage isomers can be isolated and their structures determined by X-ray crystallography nih.gov.

Electronic and Steric Effects of Substituents on Coordination Behavior

The nature of the substituents on the pyrimidine ring can significantly impact the coordination behavior of pyrimidine-2(1H)-thione ligands through both electronic and steric effects.

From a steric perspective, the methoxy (B1213986) group at the 6-position is relatively small and is not expected to impose significant steric hindrance that would prevent coordination at the adjacent nitrogen atom (N1). Therefore, the electronic effects are likely to be more dominant in influencing the coordination behavior of this compound compared to its steric effects. The position of the methoxy group has been shown to affect the crystal packing and intermolecular interactions in copper(II) complexes of methoxyphenyl β-diketones, which highlights the subtle but important role of substituent placement mdpi.com.

Applications as Components in Catalyst Design (e.g., as part of heterogeneous catalysts)

Metal complexes of pyrimidine-2-thione and its derivatives have shown promise in catalysis. Their ability to stabilize metal centers in various oxidation states and their potential for facile modification make them attractive ligands for catalyst design.

While specific catalytic applications of this compound complexes are not well-documented, related complexes have been explored as catalysts in various organic transformations. For example, pyrimidine and its derivatives are used in the synthesis of more complex heterocyclic compounds, where metal catalysts often play a crucial role nih.govmdpi.com. Ruthenium(II) arene complexes, which can incorporate ligands similar to pyrimidine-2-thiones, are known to be active catalysts for reactions such as hydrogenation nih.gov. The electronic properties of the ligand, influenced by substituents like the methoxy group, can tune the catalytic activity of the metal center.

Mechanistic studies of catalytic reactions involving pyrimidine-2-thione complexes are essential for understanding and optimizing their performance. These studies often involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling.

In the context of catalysis by organometallic complexes, the ligand can play a direct role in the catalytic cycle. For instance, in redox catalysis, the ligand itself may be redox-active, participating in electron transfer processes. A proposed catalytic cycle for the oxidation of glutathione by a ruthenium azopyridine complex involves the ligand directly in the reaction mechanism nih.gov. It is plausible that metal complexes of this compound could operate through similar mechanisms, where the pyrimidine-thione ligand facilitates substrate binding and activation at the metal center. The electron-donating methoxy group could potentially modulate the redox potential of the metal center, thereby influencing the catalytic efficiency. Further research is needed to elucidate the specific mechanistic pathways for catalytic reactions employing complexes of this compound.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. For 6-Methoxypyrimidine-2(1H)-thione, ¹H and ¹³C NMR would be essential for confirming the arrangement of atoms.

¹H NMR: This technique would identify the chemical environment of hydrogen atoms. Expected signals would include a singlet for the methoxy (B1213986) group protons (-OCH₃), distinct signals for the two protons on the pyrimidine (B1678525) ring, and a broad signal for the N-H proton, the chemical shift of which could provide insights into hydrogen bonding and tautomeric equilibria.

¹³C NMR: This analysis would reveal the chemical environment of each carbon atom. Key signals would correspond to the methoxy carbon, the carbons within the pyrimidine ring (including the C=S thione carbon, which typically appears significantly downfield), and any other carbon atoms in the structure.

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound are not available in the reviewed scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomerism Studies

Both IR and UV-Vis spectroscopy are crucial for studying the potential tautomerism in this compound, which can exist in either the thione (amide-like) or thiol (aromatic-like) form.

Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the dominant tautomeric form. The thione form would be characterized by a prominent C=S stretching vibration and an N-H stretching band. The presence of the thiol tautomer would be indicated by the appearance of an S-H stretching band and the absence of the N-H stretch from the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions observed in a UV-Vis spectrum are highly dependent on the conjugation and electronic structure of the molecule. The thione and thiol tautomers would possess different chromophores and thus exhibit distinct absorption maxima (λ_max). Studies on analogous compounds often use changes in the UV-Vis spectrum with solvent polarity or pH to investigate the equilibrium between tautomeric forms.

However, specific experimental IR and UV-Vis absorption data dedicated to the tautomerism of this compound could not be located in published studies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A search of the scientific literature did not yield any specific mass spectrometry data or fragmentation analysis for this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this compound, a crystal structure would definitively establish which tautomer (thione or thiol) exists in the solid state. For example, analysis of the C-S and C-N bond lengths would clearly differentiate between a C=S double bond (thione) and a C-S single bond (thiol).

There are no published crystallographic reports for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic data repositories. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Future Research Directions in 6 Methoxypyrimidine 2 1h Thione Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and their application to the production of 6-methoxypyrimidine-2(1H)-thione represents a significant and necessary future direction. Traditional synthetic methods often rely on harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate considerable waste. Future research will focus on creating more environmentally benign and efficient protocols.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a powerful tool for accelerating organic reactions. For related fused pyrimidine (B1678525) systems, microwave-assisted synthesis has enabled reactions to be completed in as little as one minute with high yields. researchgate.net Applying this technique to the synthesis of this compound could drastically reduce reaction times and energy consumption.

One-Pot Multicomponent Reactions: Designing synthetic pathways where multiple starting materials react in a single vessel to form the desired product streamlines the process, reduces solvent usage, and minimizes purification steps. researchgate.net Research into a one-pot synthesis for this compound from simple precursors is a promising avenue.

Green Solvents: A major goal is to replace conventional volatile organic solvents with greener alternatives. Water is an ideal solvent for this purpose, and its use has been demonstrated in the synthesis of related pyrimidine-2-thione derivatives. researchgate.net Future work should explore water-based or solvent-free reaction conditions for the synthesis of this compound.

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, lower energy usage. researchgate.net | Optimization of power and time for the specific synthesis of this compound. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Identification of suitable starting materials and catalysts for a one-pot reaction. |

| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. researchgate.net | Investigating the solubility of reactants and catalyst efficiency in water. |

Advanced Computational Studies for Predicting Novel Reactivity and Tautomeric Systems

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational studies can provide profound insights into its electronic structure, reactivity, and the subtle interplay of its tautomeric forms.

Future computational research should focus on:

Tautomerism Analysis: The this compound molecule can exist in equilibrium between its thione and thiol tautomeric forms. Quantum chemical calculations, such as Density Functional Theory (DFT), can accurately predict the relative stabilities of these tautomers in various environments (gas phase, different solvents), which is crucial for understanding its reactivity and coordination behavior.

Reactivity Prediction: Computational methods can be used to map the molecule's electrostatic potential, identifying nucleophilic and electrophilic sites. This allows for the prediction of how the molecule will interact with various reagents, guiding the design of new reactions. For instance, understanding the nucleophilic character of the sulfur and nitrogen atoms is key to predicting its behavior in coordination and alkylation reactions.

Hirshfeld Surface Analysis: This computational technique is invaluable for analyzing non-covalent interactions within a crystal structure. nih.gov By generating and analyzing Hirshfeld surfaces, researchers can quantitatively investigate interactions like hydrogen bonds and van der Waals forces, which govern the crystal packing and physical properties of the compound and its derivatives. nih.gov This understanding is critical for crystal engineering and the design of new solid-state materials.

Exploration of New Coordination Complexes with Unique Structures and Reactivities

The presence of nitrogen and sulfur atoms makes this compound an excellent candidate to act as a ligand in coordination chemistry. The formation of metal complexes can lead to novel materials with unique structural motifs and interesting physical and chemical properties. researchgate.net Its structural similarity to purine (B94841) nucleobases also makes its metal complexes interesting as potential biomimetic models. mdpi.com

Future research in this area should include:

Synthesis with Diverse Metal Ions: A systematic exploration of the reactivity of this compound with a wide range of transition metals (e.g., Cu, Ni, Co, Zn, Cd, Mn) is warranted. nih.govmdpi.commdpi.comfigshare.com This could lead to the discovery of complexes with varied coordination geometries, such as mononuclear or dinuclear structures. mdpi.com

Construction of Coordination Polymers: The ligand's ability to bridge multiple metal centers could be exploited to construct coordination polymers with one-, two-, or three-dimensional structures. For example, a related methyl-pyrimidine-2-thione has been used to create a two-dimensional coordination polymer with cadmium. figshare.com These materials are of great interest for their potential applications in areas like catalysis and materials science.

Investigation of Physical Properties: Newly synthesized complexes should be investigated for unique properties. Research on related pyrimidine-2-thione complexes has revealed strong antiferromagnetic interactions in a nickel complex and interesting fluorescent properties in cadmium complexes. figshare.com The coordination of a metal ion can also introduce or enhance properties through synergistic effects. mdpi.com

The table below outlines potential research targets in the coordination chemistry of this compound, based on findings with related ligands.

| Metal Ion | Potential Structural Feature | Potential Property of Interest |

| Nickel(II) | Mononuclear or dinuclear complexes. mdpi.comfigshare.com | Magnetism. figshare.com |

| Cadmium(II) | Dinuclear complexes or 2D Coordination Polymers. mdpi.comfigshare.com | Fluorescence. figshare.com |

| Manganese(II) | 1D Coordination Polymers. nih.gov | Novel structural bridging motifs. nih.gov |

| Copper(II) | Mononuclear complexes. mdpi.com | Biomimetic modeling. mdpi.com |

Q & A

Q. Example Protocol :

React 2-mercaptopyrimidine derivatives with methoxy-containing precursors in ethanol under reflux.

Purify via slow evaporation to obtain crystalline products suitable for X-ray analysis .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Answer :

- X-ray crystallography : Determines bond lengths (e.g., C–S ~1.67 Å), hydrogen-bonding networks (N–H⋯N, C–H⋯S), and space group (e.g., monoclinic P2₁/m) .

- NMR/IR spectroscopy :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 36.8% C–H⋯S contacts) .

Advanced: How can crystallographic data resolve tautomeric ambiguity in this compound derivatives?

Q. Answer :

- Proton localization : X-ray diffraction identifies protonation sites (e.g., N–H vs. S–H tautomers) via Fourier difference maps .

- Bond-length analysis :

- Longer N–C bonds (~1.35 Å) indicate protonation at nitrogen .

- Shorter C–S bonds (~1.67 Å) confirm thione over thiol forms .

- Hydrogen-bonding patterns : Chains formed via N–H⋯N interactions stabilize the tautomeric state observed .

Table 1 : Key crystallographic parameters for thione derivatives :

| Parameter | Value (Pyrazine-2(1H)-thione) |

|---|---|

| Space group | P2₁/m |

| a, b, c (Å) | 5.6113, 6.4370, 7.0923 |

| β (°) | 100.325 |

| R factor | 0.031 |

Advanced: What computational strategies predict biological activity of this compound derivatives?

Q. Answer :

- Molecular docking : Screen against targets like VEGFR-2 using PyMOL/AutoDock. Substituents (e.g., 4-chlorophenyl) enhance binding affinity via hydrophobic interactions .

- ADMET profiling : Use SwissADME to assess solubility (LogP <3) and cytochrome P450 inhibition risks .

- DFT calculations : Optimize geometry (bond angles, charge distribution) and correlate with experimental IR/NMR data .

Advanced: How to reconcile contradictory bioactivity data across studies?

Q. Answer :

- Control variables : Compare assay conditions (e.g., cell lines: HepG2 vs. MCF-7) .

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) may enhance cytotoxicity but reduce solubility .

- Tautomer stability : Thione ↔ thiol equilibria in solution can alter bioavailability; confirm tautomer via pH-dependent UV-Vis .

Example : Derivative 4b (pyrimidin-2(1H)-one spacer) showed higher activity than 5b (thione spacer) due to improved hydrogen-bonding with target residues .

Basic: What are the common biological assays for evaluating this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.